molecular formula C16H9F3 B11855036 1-(2,3-Difluorophenyl)-8-fluoronaphthalene

1-(2,3-Difluorophenyl)-8-fluoronaphthalene

Cat. No.: B11855036
M. Wt: 258.24 g/mol
InChI Key: UKOFMFAAQBSGDQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation can lead to the formation of naphthoquinones.

Scientific Research Applications

1-(2,3-Difluorophenyl)-8-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various molecular pathways, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Difluorophenyl)-8-fluoronaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique electronic and steric properties. These characteristics make it particularly valuable for applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C16H9F3

Molecular Weight

258.24 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9F3/c17-13-8-2-5-10-4-1-6-11(15(10)13)12-7-3-9-14(18)16(12)19/h1-9H

InChI Key

UKOFMFAAQBSGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C(=CC=C3)F)F)C(=CC=C2)F

Origin of Product

United States

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